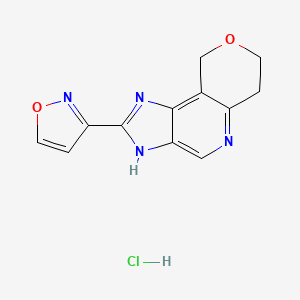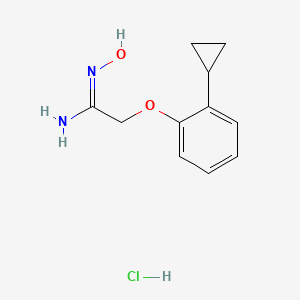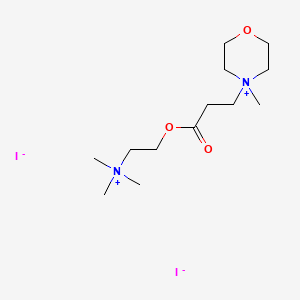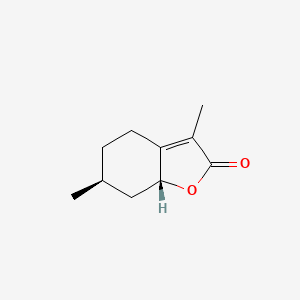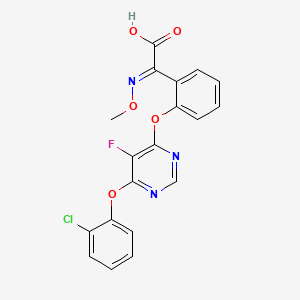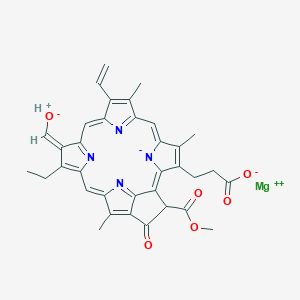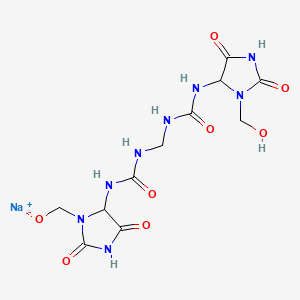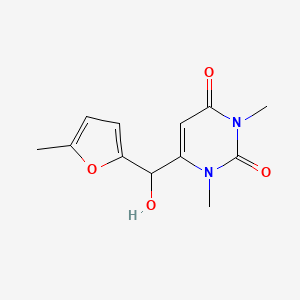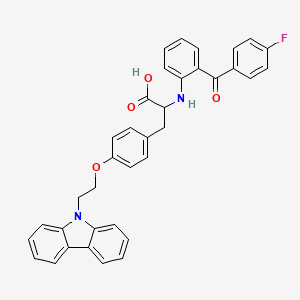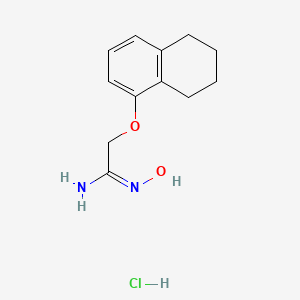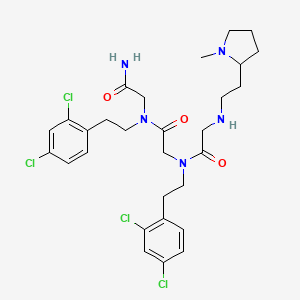
3ZU3Hac35A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3ZU3Hac35A involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of glycinamide derivatives and their subsequent reactions with dichlorophenyl ethyl groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3ZU3Hac35A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms in its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products
These derivatives are often studied for their enhanced or modified biological activities .
Aplicaciones Científicas De Investigación
3ZU3Hac35A has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3ZU3Hac35A involves its interaction with specific molecular targets within biological systems. The compound binds to certain proteins and enzymes, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to 3ZU3Hac35A include other glycinamide derivatives and molecules with similar structural features, such as:
- N-(2-(1-Methyl-2-pyrrolidinyl)ethyl)glycinamide
- N-(2-(2,4-Dichlorophenyl)ethyl)glycinamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific molecular configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
410080-55-6 |
|---|---|
Fórmula molecular |
C29H37Cl4N5O3 |
Peso molecular |
645.4 g/mol |
Nombre IUPAC |
N-[2-[(2-amino-2-oxoethyl)-[2-(2,4-dichlorophenyl)ethyl]amino]-2-oxoethyl]-N-[2-(2,4-dichlorophenyl)ethyl]-2-[2-(1-methylpyrrolidin-2-yl)ethylamino]acetamide |
InChI |
InChI=1S/C29H37Cl4N5O3/c1-36-12-2-3-24(36)8-11-35-17-28(40)38(14-10-21-5-7-23(31)16-26(21)33)19-29(41)37(18-27(34)39)13-9-20-4-6-22(30)15-25(20)32/h4-7,15-16,24,35H,2-3,8-14,17-19H2,1H3,(H2,34,39) |
Clave InChI |
YZWIGOVHAHQNDZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1CCNCC(=O)N(CCC2=C(C=C(C=C2)Cl)Cl)CC(=O)N(CCC3=C(C=C(C=C3)Cl)Cl)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


